Fulvestrant Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fulvestrant Impurity 4 is a reference standard related to Fulvestrant, an estrogen receptor antagonist . The chemical name of this compound is (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-8,9,12,13,14,15,16,17-octahydro-11H-cyclopenta[a]phenanthren-17-yl acetate .

Synthesis Analysis

The synthesis of Fulvestrant and its impurities, including Impurity 4, can be analyzed using methods such as gas chromatography and high-performance liquid chromatography . These methods can quantify the levels of Fulvestrant and related impurities .Aplicaciones Científicas De Investigación

Quantitative Estimation Techniques

Thirupathi Dongala et al. (2021) developed expedient methods to analyze both active and inactive ingredients and other impurities in Fulvestrant injections, employing gas chromatography and high-performance liquid chromatography (HPLC). This study aimed at quantifying the levels of Fulvestrant and related impurities using HPLC, with a focus on improving the analysis time and peak resolution. The methods demonstrated excellent intra- and inter-day precision and were validated according to current ICH guidelines, highlighting their suitability for quality control laboratories to estimate solvents and impurities in pharmaceutical products (Dongala et al., 2021).

Supercritical Fluid Chromatography for Quantitative Determination

Venkata Narasimha Rao Ganipisetty et al. (2015) introduced supercritical fluid (carbon dioxide) chromatographic methods validated for the quantitative assay determination of Fulvestrant and Azacitidine, focusing on separating Fulvestrant from six potential impurities. This study validated new methods for their intended purposes in line with current ICH guidelines, emphasizing their applicability in routine quality control testing and stability analysis. Such methods facilitate the rigorous assessment of impurities, including Fulvestrant Impurity 4, ensuring the pharmaceutical quality and compliance with regulatory standards (Ganipisetty et al., 2015).

Mecanismo De Acción

Target of Action

Fulvestrant, including its impurities, primarily targets the estrogen receptors (ERs) present in cancer cells . These receptors play a crucial role in the growth and proliferation of hormone receptor-positive metastatic breast cancer cells .

Mode of Action

It works by competitively and reversibly binding to estrogen receptors, leading to two key changes :

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant Impurity 4 is the estrogen signaling pathway . By blocking the action of estrogen on cancer cells, Fulvestrant can slow down or arrest some breast tumors that need estrogen to grow .

Pharmacokinetics

Fulvestrant is known to be extensively metabolized in the body . The majority of Fulvestrant and its metabolites are associated with the plasma rather than the cellular components of the blood . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of the growth and proliferation of hormone receptor-positive metastatic breast cancer cells . This is achieved by blocking the action of estrogen on these cells .

Action Environment

The action of this compound, like Fulvestrant, is influenced by environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as temperature and pH . .

Direcciones Futuras

The future directions for the study of Fulvestrant and its impurities, including Impurity 4, could involve further development and validation of analytical methods for their quantification . Additionally, more research could be conducted to understand the implications of these impurities on the safety and efficacy of Fulvestrant .

Análisis Bioquímico

Biochemical Properties

Fulvestrant Impurity 4, like Fulvestrant, may interact with estrogen receptors, proteins, and other biomolecules in the body . The nature of these interactions could be similar to those of Fulvestrant, which binds to estrogen receptors and blocks the action of estrogen on cancer cells .

Cellular Effects

Fulvestrant has been shown to slow down or arrest some breast tumors that need estrogen to grow . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fulvestrant, however, exerts its effects at the molecular level by binding to estrogen receptors, inhibiting their activity, and causing changes in gene expression . This compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Fulvestrant has been studied extensively in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Fulvestrant has been shown to exhibit antitumor efficacy in preclinical models of breast cancer .

Metabolic Pathways

Fulvestrant is known to undergo several biotransformation pathways analogous to those of endogenous steroids, including oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulphate .

Transport and Distribution

Fulvestrant is known to be administered intramuscularly and is distributed throughout the body .

Subcellular Localization

Fulvestrant is known to bind to estrogen receptors, which are typically located in the nucleus of cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 4 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-difluorobenzaldehyde", "methyl 4-(bromomethyl)benzoate", "sodium hydride", "palladium on carbon", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-difluorobenzaldehyde in the presence of sodium hydride to form an intermediate Schiff base.", "Step 2: The Schiff base is then reacted with methyl 4-(bromomethyl)benzoate in the presence of palladium on carbon as a catalyst to form the desired product.", "Step 3: The product is purified by recrystallization from a mixture of acetic acid and ethanol, followed by washing with diethyl ether and drying under vacuum.", "Step 4: The final product is characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |

Número CAS |

1621885-82-2 |

Fórmula molecular |

C30H44O6S |

Peso molecular |

532.75 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

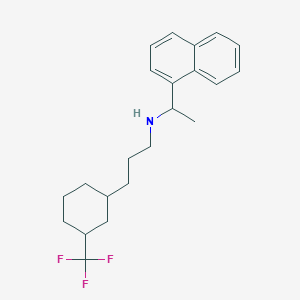

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)

![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)